molecular formula C18H16N2O3 B2468689 3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide CAS No. 888411-69-6

3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide

Cat. No.: B2468689
CAS No.: 888411-69-6
M. Wt: 308.337
InChI Key: NAPXDARGVCDQLV-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide is a synthetic organic compound that belongs to the benzofuran class of chemicals Benzofuran derivatives are known for their diverse biological activities and have been widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide typically involves a multi-step process. One common method includes the following steps:

    Starting Material: The synthesis begins with the preparation of the benzofuran core.

    Amidation: The resulting benzofuran derivative is then subjected to an amidation reaction with 2,5-dimethylbenzoic acid to form the desired amide product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and implementing efficient purification techniques to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(2,5-Dimethylbenzamido)benzofuran-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous or acidic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.

    Substitution: Halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst like iron (Fe).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can introduce halogens or other functional groups onto the benzofuran ring.

Scientific Research Applications

Comparison with Similar Compounds

  • Methoxsalen
  • Amiodarone
  • Vilazodone

Properties

IUPAC Name

3-[(2,5-dimethylbenzoyl)amino]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N2O3/c1-10-7-8-11(2)13(9-10)18(22)20-15-12-5-3-4-6-14(12)23-16(15)17(19)21/h3-9H,1-2H3,(H2,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAPXDARGVCDQLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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